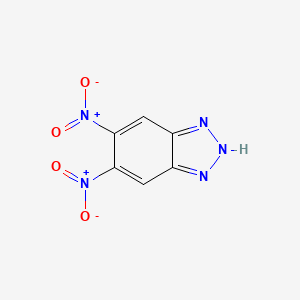

5,6-Dinitro-1H-benzotriazole

Description

Contextualization within Benzotriazole (B28993) Chemistry: Foundations and Evolution of Research

Benzotriazole and its derivatives are foundational to many areas of chemistry. ijariie.comijcrt.org Initially recognized for their utility as corrosion inhibitors, particularly for copper and its alloys, their applications have expanded significantly. ijcrt.orgchemicalbook.com The benzotriazole nucleus is now considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antifungal, and anticancer properties. ijariie.comijcrt.orggsconlinepress.comhilarispublisher.com

The evolution of benzotriazole research has been marked by a shift from studying its basic properties to exploiting its versatility as a synthetic auxiliary. ethernet.edu.et Chemists utilize benzotriazole derivatives as intermediates, protecting groups, and activating groups in complex organic syntheses. ijariie.com This has led to the development of novel synthetic methodologies and the construction of diverse molecular architectures, including other heterocyclic systems. ethernet.edu.etacs.org The field continues to evolve, with current research focusing on creating new functional materials, polymers, and advanced pharmaceutical agents. ijariie.comgrowingscience.com

Significance of Dinitro-Substituted Benzotriazole Ring Systems in Advanced Chemical Studies

The introduction of nitro groups onto the benzotriazole ring system dramatically alters its chemical character and opens new avenues for advanced applications. Dinitro-substituted benzotriazoles, such as 5,6-Dinitro-1H-benzotriazole, are of particular interest as high-energy materials. researchgate.netresearchgate.net The presence of multiple nitro groups, which are strong electron-withdrawing groups, increases the compound's density, heat of formation, and potential energetic performance. researchgate.netnih.gov

Research into these compounds focuses on their thermal stability and decomposition kinetics, which are critical parameters for their safe handling and application as energetic materials. researchgate.netresearchgate.net For instance, studies on compounds like 5,7-dinitrobenzotriazole (DBT) have revealed high thermal stability, with decomposition onset temperatures approaching 291°C. researchgate.net The energetic properties, such as detonation velocity and pressure, are calculated and measured to evaluate their potential. nih.gov

Furthermore, the strong electrophilic nature of dinitro-substituted benzotriazoles makes them valuable reagents in advanced organic reactions. For example, certain 2-aryl-4,6-dinitrobenzotriazole 1-oxides exhibit "superelectrophilic" behavior and participate in Diels-Alder reactions, demonstrating a direct link between high electrophilicity and pericyclic reactivity. researchgate.net The unique structure of 5,6-Dinitro-1H-benzotriazole also leads to interesting tautomeric behavior, existing as the 1H-tautomer in the solid state while the 2H-tautomer is more favorable in the gas phase. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C6H3N5O4 uni.lu |

| Monoisotopic Mass | 209.01851 Da uni.lu |

| Tautomerism | Exists as 1H-tautomer in solid state; 2H-tautomer favored in gas phase. researchgate.net |

| Compound | Calculated Density (g cm⁻³) | Calculated Detonation Velocity (km s⁻¹) | Calculated Detonation Pressure (GPa) |

|---|---|---|---|

| 5-Azido-4,6-dinitro-1H-benzo ijariie.comontosight.aitriazole | 1.77 nih.gov | N/A | N/A |

| Generic Nitro-Substituted 1H-Benzotriazoles | 1.61 - 1.98 nih.gov | 5.45 - 8.06 nih.gov | 12.35 - 28 nih.gov |

| 5,7-Dinitrobenzotriazole (DBT) | ~1.66 researchgate.net | ~7.3 researchgate.net | N/A |

Historical Perspectives on the Study of Nitrated Benzotriazoles

The study of benzotriazoles dates back to the 19th century, with the first report on a dinitro derivative, 5,7-dinitrobenzotriazole (DBT), appearing in 1897. researchgate.net Early research focused on fundamental synthesis, such as the direct nitration of the benzotriazole parent ring. ijariie.comchemicalbook.com These reactions typically involve nitrating agents like a mixture of concentrated nitric acid and sulfuric acid. ijariie.comclockss.org

The development of nitrated benzotriazoles gained momentum with the broader exploration of energetic materials. Research, particularly within defense contexts, aimed to synthesize polynitrated derivatives, such as 1-(2',4',6'-trinitrophenyl)-5,7-dinitrobenzotriazole, for their potential as explosives. dtic.mil These studies elucidated the reactivity of the benzotriazole core, noting that the triazole portion deactivates the fused benzene (B151609) ring towards electrophilic substitution, often requiring vigorous reaction conditions for polynitration. clockss.orgdtic.mil The commercial use of benzotriazoles as a general class of chemicals began in the late 1950s, and their derivatives have since become integral to various fields of advanced chemical science. researchgate.net

Structure

3D Structure

Properties

CAS No. |

50892-84-7 |

|---|---|

Molecular Formula |

C6H3N5O4 |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

5,6-dinitro-2H-benzotriazole |

InChI |

InChI=1S/C6H3N5O4/c12-10(13)5-1-3-4(8-9-7-3)2-6(5)11(14)15/h1-2H,(H,7,8,9) |

InChI Key |

JPRYBINHZZTLIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5,6 Dinitro 1h Benzotriazole and Analogues

Direct Nitration Approaches for Aromatic Benzotriazole (B28993) Systems

The introduction of nitro groups onto an existing benzotriazole ring through electrophilic aromatic substitution is a primary synthetic avenue. However, the inherent electronic properties of the benzotriazole heterocycle and the strong deactivating nature of nitro groups present significant challenges in controlling the reaction's regioselectivity and achieving high yields.

Regioselectivity and Yield Optimization in Nitration Reactions

The nitration of the parent 1H-benzotriazole does not directly yield the 5,6-dinitro derivative. Instead, electrophilic attack tends to occur at the 4- and 7-positions of the benzene (B151609) ring. researchgate.netijariie.comresearchgate.net Quantum chemical studies and experimental data confirm that the electron density of the highest occupied molecular orbital (HOMO), which is susceptible to electrophilic attack, is highest at these positions. researchgate.netresearchgate.net The triazole ring itself exerts an electron-withdrawing effect, which influences the substitution pattern.

To achieve the 5,6-dinitro substitution pattern via direct nitration, one would typically need to start with a benzotriazole already bearing a directing group or a single nitro group at the 5-position. The introduction of the first nitro group deactivates the aromatic ring, making the second nitration step more challenging. This deactivating effect means that forcing conditions are often required, which can lead to lower yields and the formation of by-products. dtic.mil For instance, the nitration of 1H-benzotriazole with a mixture of nitric and sulfuric acid at room temperature has been reported to produce 4-nitro-1H-benzotriazole with a 50% yield. ijariie.com Further nitration of this product would be significantly more difficult and would not lead to the desired 5,6-isomer.

Influence of Reaction Conditions on Product Distribution

The distribution of products in nitration reactions is highly dependent on the specific conditions employed. Key parameters include the composition of the nitrating agent, reaction temperature, and the solvent used.

A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Key Reaction Parameters:

Temperature: Controlling the temperature is crucial. Nitration reactions are exothermic, and lower temperatures (e.g., 0–10°C) are often employed to prevent over-nitration and decomposition of sensitive intermediates. smolecule.com

Acid Concentration: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion and thus the reaction rate.

Nitrating Agent: While mixed acid is common, other nitrating systems can be used, which may alter the regioselectivity and yield.

The table below summarizes typical conditions for the mononitration of benzotriazole, illustrating the influence of reaction parameters.

| Starting Material | Nitrating Agent | Temperature | Product | Yield | Reference |

| 1H-Benzotriazole | HNO₃ / H₂SO₄ | Room Temp. | 4-Nitro-1H-benzotriazole | 50% | ijariie.com |

| 5-Methyl-1H-benzotriazole | HNO₃ / H₂SO₄ | 0–5°C | 5-Methyl-4-nitro-1H-benzotriazole | 78% | smolecule.com |

This table is interactive. Click on the headers to sort.

Cyclization Reactions for Benzotriazole Ring Formation

An alternative and often more regioselective strategy for synthesizing 5,6-Dinitro-1H-benzotriazole involves forming the triazole ring from a pre-functionalized benzene derivative. This approach avoids the difficulties associated with controlling the regiochemistry of direct nitration on the benzotriazole core.

Utilization of Substituted 1,2-Diaminobenzenes with Nitrous Acid

The most direct synthesis of 5,6-Dinitro-1H-benzotriazole involves the cyclocondensation of 4,5-dinitro-1,2-diaminobenzene (also known as 4,5-dinitro-ortho-phenylenediamine). dtic.mil This reaction is a specific example of a general method for synthesizing benzotriazoles. ijariie.comgsconlinepress.com

The process involves the diazotization of one of the amino groups on the substituted diaminobenzene with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid. ijariie.com The resulting monodiazonium salt intermediate then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, eliminating water to form the stable triazole ring. gsconlinepress.com

Reaction Scheme: 4,5-Dinitro-1,2-diaminobenzene → (NaNO₂ / Acid) → 5,6-Dinitro-1H-benzotriazole

This method offers a significant advantage in that the positions of the nitro groups are unequivocally established by the structure of the starting material. Research has documented the preparation of the isomeric 4,6-dinitrobenzotriazole and 5,7-dinitrobenzotriazole from their respective dinitro-o-phenylenediamine precursors, highlighting the reliability of this synthetic pathway. dtic.mil

Alternative Cyclization Precursors and Reaction Pathways

While the use of 4,5-dinitro-1,2-diaminobenzene is the most prominent cyclization route, other precursors could theoretically be employed. The core requirement is an ortho-substituted benzene ring containing functionalities that can be converted into the triazole ring.

Advanced Synthetic Techniques for Enhanced Yields and Purity

To improve the efficiency, environmental footprint, and product quality of benzotriazole synthesis, modern techniques are being explored. While specific application to 5,6-Dinitro-1H-benzotriazole is not widely documented, methods used for analogous compounds can be considered.

Ultrasound Irradiation: The use of ultrasound has been shown to accelerate the diazotization-cyclization reaction of o-phenylenediamine, leading to the formation of benzotriazole with a high yield (80%) in a shorter time frame. researchgate.net This technique enhances mass transfer and reaction rates.

Solvent-Free Conditions: For N-alkylation reactions on the benzotriazole ring, solvent-free methods using microwave irradiation have been developed. gsconlinepress.com These reactions, often catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can offer high regioselectivity, reduced reaction times, and easier purification, avoiding the use of toxic solvents. smolecule.com

Purification: Achieving high purity is essential, particularly for applications like energetic materials. nih.gov Recrystallization from appropriate solvents, such as toluene (B28343) or ethyl acetate, is a standard method to purify the final product to greater than 95% purity. smolecule.com

These advanced techniques offer potential pathways to optimize the synthesis of 5,6-Dinitro-1H-benzotriazole, aiming for higher yields, enhanced purity, and more sustainable chemical processes.

Microwave-Assisted Synthetic Protocols for Benzotriazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for the synthesis of a wide array of chemical compounds, including benzotriazole derivatives. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and often, cleaner reaction profiles with fewer byproducts. mdpi.comijpsonline.comsemanticscholar.org These benefits stem from the direct and efficient heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and different selectivity compared to traditional heating methods. oatext.com

In the context of benzotriazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, the N-alkylation of benzotriazole with alkyl halides can be performed under microwave conditions in the presence of a base like potassium carbonate in a solvent such as DMF, leading to good yields of N-alkylated benzotriazole derivatives. nih.gov Solvent-free conditions have also been developed for the N-alkylation of benzotriazole using silica, potassium carbonate, and tetrabutylammonium bromide (TBAB) under microwave irradiation, affording 1-alkylbenzotriazoles with high regioselectivity in short reaction times. ijariie.com

One notable application of microwave assistance is in the synthesis of complex benzotriazole structures. For example, a pyrazine-decorated benzotriazole derivative, which was challenging to prepare using conventional heating, was successfully synthesized under microwave irradiation, resulting in improved yields and significantly shorter reaction times. mdpi.com This process involved multiple steps, including a nitration reaction of a benzotriazole intermediate with a mixture of nitric acid and sulfuric acid at 60°C under microwave irradiation for 10 minutes, which produced the corresponding dinitro derivative in a 92% yield. mdpi.com

The following table summarizes a comparative study on the synthesis of various benzotriazole derivatives using conventional versus microwave-assisted methods, highlighting the significant reduction in reaction time and improvement in yield with the latter.

| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |

| N-o-tolyl-1H-benzo[d] Current time information in Bangalore, IN.lupinepublishers.comindexcopernicus.comtriazole-5-carboxamide | 4 h, 72% | 4 min 30 s, 93% |

| 5-substituted benzotriazole amides (general) | 3-6 h, 65-72% | 3-6.5 min, 83-93% |

| 5-substituted benzotriazole derivatives (from 5-chloromethylbenzotriazole) | 5-6 h, 23-76% | 3-11.5 min, 42-83% |

This table is based on data from a comparative study on the synthesis of benzotriazole derivatives. ijpsonline.com

Microwave-assisted protocols have also been developed for the reduction of nitroaromatic compounds, a reaction relevant to the synthesis of amino-substituted benzotriazoles which can be precursors to other derivatives. The reduction of nitroaromatics using hydrazine (B178648) hydrate (B1144303) and a catalyst can be achieved in as little as 5-8 minutes under microwave irradiation. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies in Benzotriazole Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, and it plays a significant role in the synthesis of substituted benzotriazoles, particularly those bearing nitro groups. The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group on the benzene ring of the benzotriazole system, activates the ring towards nucleophilic attack. jraic.com This activation facilitates the displacement of the leaving group by a variety of nucleophiles.

A common strategy involves the reaction of a halogenated nitrobenzotriazole with a nucleophile. For instance, the chlorine atom in 5-chloro-4-nitrobenzotriazole is activated by the adjacent nitro group and can be displaced by nucleophiles like hydrazine. researcher.life The SNAr reaction of 1H-benzotriazole with ortho-nitrohaloarenes has been studied, showing that the reaction temperature and the electronic nature of the electrophile influence the selectivity, with higher temperatures favoring the formation of 1-(2-nitroaryl)-1H-benzotriazole. researchgate.net

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. colab.ws

A notable application of SNAr in this field is the synthesis of 1-alkyl-5-nitro-1H-benzotriazoles. This was achieved through the use of solid-supported fluoronitroaryl triazenes as immobilized Sanger reagents, where a fluoride (B91410) ion is displaced by various nucleophiles in a mild SNAr reaction. nih.gov

The following table provides examples of SNAr reactions involving benzotriazole derivatives.

| Electrophile | Nucleophile | Product |

| 1-Chloro-2-nitroarenes | 1H-Benzotriazole | 1-(2-Nitroaryl)-1H-benzotriazoles and 2-(2-Nitroaryl)-2H-benzotriazoles |

| 5-Chloro-4-nitrobenzotriazole | Hydrazine | Triazolo[4,5-e]benzotriazole-3-oxide derivatives |

| Fluoronitroaryl triazenes | Various nucleophiles | Substituted arenes, leading to 1-alkyl-5-nitro-1H-benzotriazoles |

This table is compiled from various studies on SNAr reactions in benzotriazole synthesis. jraic.comresearcher.lifenih.gov

Exploration of Benzotriazole as a Synthetic Auxiliary in Complex Molecule Construction

Benzotriazole has proven to be an exceptionally versatile synthetic auxiliary in organic chemistry, facilitating the construction of a wide range of complex molecules, particularly nitrogen-containing heterocycles. lupinepublishers.comindexcopernicus.comlupinepublishers.com Its utility stems from a combination of unique properties: it is inexpensive, stable, and can be easily introduced into a molecule and subsequently removed under mild conditions. The benzotriazole moiety can act as an excellent leaving group, an electron-donating or withdrawing group, and a precursor to anions or radicals. researchgate.net

First reported as a synthetic auxiliary in 1980, benzotriazole has since been employed in the synthesis of numerous monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.com Its ability to be readily inserted into molecules and to function as a good leaving group is a key aspect of its utility. indexcopernicus.com This dual reactivity allows for a variety of transformations.

In the construction of complex molecules, the benzotriazole group can be used to activate a molecule for subsequent reactions. For example, N-acylbenzotriazoles are stable and effective acylating agents used in peptide synthesis. lupinepublishers.com They can also be used in the synthesis of various heterocyclic systems. For instance, N-((1H-benzo[d] Current time information in Bangalore, IN.lupinepublishers.comindexcopernicus.comtriazol-1-yl)methyl)-1,1,1-triphenyl-λ⁵-phosphanimine, derived from benzotriazole, serves as a building block for heterocycles like 3H-benzo[c]azepine and 2,3-disubstituted pyrroles. lupinepublishers.com

The benzotriazole methodology has also been extended to the synthesis of cyclic peptides, where N-Cbz-dipeptidoyl benzotriazolides undergo dimerization and cyclization to form cyclic tetrapeptides. lupinepublishers.com Furthermore, benzotriazole has been instrumental in the synthesis of organophosphorus compounds, where 1H-benzo[d] Current time information in Bangalore, IN.lupinepublishers.comindexcopernicus.comtriazol-1-yl-1-phosphonates have been used as stable phosphonylation reagents. lupinepublishers.com

The following table lists some examples of complex molecules synthesized using benzotriazole as a synthetic auxiliary.

| Starting Material containing Benzotriazole | Reagents | Product |

| N-((1H-benzo[d] Current time information in Bangalore, IN.lupinepublishers.comindexcopernicus.comtriazol-1-yl)methyl)-1,1,1-triphenyl-λ⁵-phosphanimine | Methylene triphenyl phosphorane, n-butyllithium | 3H-benzo[c]azepine, 2,3-disubstituted pyrroles |

| N-Cbz-dipeptidoyl benzotriazolides | Pd-assisted deprotection/cyclization | C2 symmetrical and unsymmetrical cyclic tetrapeptides |

| 1H-benzo[d] Current time information in Bangalore, IN.lupinepublishers.comindexcopernicus.comtriazol-1-yl-1-phosphonates | Various nucleophiles | Organophosphorus compounds |

This table is based on research demonstrating the utility of benzotriazole in the synthesis of complex molecules. lupinepublishers.comlupinepublishers.com

Advanced Structural Characterization and Elucidation of 5,6 Dinitro 1h Benzotriazole

Crystallographic Investigations

Crystallographic studies have been fundamental in determining the precise three-dimensional arrangement of atoms in the solid state of 5,6-Dinitro-1H-benzotriazole.

The definitive solid-state structure of 5,6-Dinitro-1H-benzotriazole was determined through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes as a monohydrate. csic.es It belongs to the monoclinic crystal system with the space group P2₁/c. csic.escsic.es The asymmetric unit of the crystal lattice contains one planar molecule of the 5,6-Dinitro-1H-benzotriazole tautomer and one molecule of water. csic.escsic.es

Crystallographic Data for 5,6-Dinitro-1H-benzotriazole Monohydrate

The study of 5,6-Dinitro-1H-benzotriazole has provided insights into its solid-state forms. The crystalline structure identified by X-ray diffraction is a monohydrate, which is a form of pseudopolymorphism, where different crystal structures arise from the inclusion of solvent molecules (in this case, water). csic.es

In addition to the hydrate (B1144303), an anhydrous pseudopolymorph of 5,6-Dinitro-1H-benzotriazole has been generated. csic.es This form was obtained as a non-crystalline (amorphous) solid. csic.es Through analysis using solid-state NMR and theoretical calculations, it was determined that this anhydrous form also exists as the 1H-tautomer. csic.es

The crystal structure of 5,6-Dinitro-1H-benzotriazole monohydrate is stabilized by an extensive network of hydrogen bonds. csic.escsic.es Each water molecule acts as a bridge, forming hydrogen bonds with three separate 5,6-dinitrobenzotriazole molecules. csic.escsic.es This specific interaction pattern results in the formation of "tapes" that extend along the b-axis of the crystal. csic.escsic.es

These tapes are further organized into a two-dimensional supramolecular architecture. csic.es The stacking of these tapes along the c-axis is facilitated by additional hydrogen bonds involving the water molecules and one of the nitro groups on the benzotriazole (B28993) ring. csic.escsic.es

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial in confirming the solid-state structure and revealing the compound's behavior in solution.

The characterization of 5,6-Dinitro-1H-benzotriazole has been supported by various NMR techniques. nih.gov Solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy confirmed that the tautomer present in the crystalline solid is the 1H-tautomer, which is consistent with the X-ray diffraction data. csic.es

Table of Compounds Mentioned

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR

Solid-state NMR spectroscopy is a powerful tool for characterizing the structure of crystalline and non-crystalline solid materials. For 5,6-Dinitro-1H-benzotriazole, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR have been instrumental in confirming the tautomeric form present in the solid state.

A study by Santa María et al. (2016) reported the experimental and calculated (GIAO/B3LYP/6-311++G(d,p)) chemical shifts for the 1H-tautomer of 5,6-Dinitro-1H-benzotriazole in the solid state. csic.es These findings are summarized in the table below. The agreement between the experimental and calculated values provides strong evidence for the assigned structure.

Table 1: Experimental and Calculated ¹³C and ¹⁵N Solid-State NMR Chemical Shifts (δ/ppm) for 5,6-Dinitro-1H-benzotriazole

| Atom | Experimental δ/ppm | Calculated δ/ppm |

|---|---|---|

| C4 | 120.9 | 121.7 |

| C5 | 143.2 | 145.4 |

| C6 | 143.2 | 145.4 |

| C7 | 120.9 | 121.7 |

| C7a | 144.9 | 144.3 |

| C3a | 131.7 | 132.8 |

| N1 | -136.3 | -139.0 |

| N2 | -11.9 | -12.3 |

| N3 | -89.7 | -86.9 |

| N5 (NO₂) | -21.4 | -20.1 |

| N6 (NO₂) | -21.4 | -20.1 |

Data sourced from Santa María et al., Journal of Molecular Structure, 2016. csic.es

The analysis of an anhydrous, non-crystalline form of 5,6-Dinitro-1H-benzotriazole, considered a pseudopolymorph, also confirmed the presence of the 1H-tautomer through solid-state NMR and theoretical calculations. csic.escsic.es

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding arrangements within a molecule. These methods are sensitive to the vibrational modes of the molecule, which are in turn dependent on bond strengths, masses of the atoms, and molecular symmetry. ksu.edu.sa For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in polarizability is necessary. ksu.edu.sa

The analysis of the IR and Raman spectra of 5,6-Dinitro-1H-benzotriazole provides further confirmation of its molecular structure. The characteristic vibrational frequencies associated with the nitro groups (NO₂), the triazole ring, and the benzene (B151609) ring can be identified and assigned.

In a comprehensive study, the vibrational spectra of 1H-benzotriazole polymorphs were analyzed using a combination of experimental techniques and quantum chemical calculations (DFT). researchgate.net While specific vibrational data for 5,6-Dinitro-1H-benzotriazole is not detailed in the provided search results, the general approach involves comparing the experimental IR and Raman spectra with theoretically calculated spectra for proposed structures. The close agreement between the experimental and calculated frequencies and intensities allows for the confident assignment of the observed bands to specific vibrational modes.

Key vibrational modes for 5,6-Dinitro-1H-benzotriazole would include:

N-H stretching: Characteristic of the 1H-tautomer.

C-H stretching: From the aromatic ring.

N=N and N-N stretching: Within the triazole ring.

NO₂ symmetric and asymmetric stretching: These are typically strong bands in the IR spectrum.

Aromatic ring stretching (C=C): Characteristic of the benzene portion of the molecule.

Bending and out-of-plane modes: Providing further structural detail.

The table below illustrates a hypothetical representation of the kind of data obtained from a detailed vibrational analysis, based on common functional group frequencies.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for 5,6-Dinitro-1H-benzotriazole

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1380 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N=N Stretch | 1400 - 1450 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. nih.gov The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

For 5,6-Dinitro-1H-benzotriazole (C₆H₃N₅O₄), the theoretical monoisotopic mass is 209.01850359 Da. nih.gov Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to this mass. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The electron-impact mass spectra of benzotriazole and its derivatives have been studied, providing insights into their fragmentation pathways. researchgate.net For 5,6-Dinitro-1H-benzotriazole, fragmentation could involve the loss of nitro groups (NO₂), the elimination of N₂, and the cleavage of the triazole ring.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu This information can be used in conjunction with ion mobility-mass spectrometry for more detailed structural analysis.

Table 3: Predicted m/z and Collision Cross Section (CCS) Values for Adducts of 5,6-Dinitro-1H-benzotriazole

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.02579 | 136.3 |

| [M+Na]⁺ | 232.00773 | 144.7 |

| [M-H]⁻ | 208.01123 | 137.2 |

| [M+NH₄]⁺ | 227.05233 | 151.0 |

| [M+K]⁺ | 247.98167 | 134.1 |

Data sourced from PubChemLite. uni.lu

Tautomerism in 5,6 Dinitro 1h Benzotriazole Systems: Experimental and Theoretical Perspectives

Experimental Determination of Tautomeric Equilibria

Experimental methodologies have been indispensable in the identification and characterization of the tautomeric forms of 5,6-Dinitro-1H-benzotriazole across different phases.

Identification of the Predominant Tautomer in the Solid State (1H-tautomer)

In the solid phase, definitive experimental data from X-ray crystallography and solid-state Carbon-13 and Nitrogen-15 Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy have conclusively shown that 5,6-Dinitro-1H-benzotriazole exists predominantly as the 1H-tautomer. csic.esresearchgate.net

X-ray diffraction analysis of a crystalline form identified a monoclinic system with the space group P2/c. researchgate.net The fundamental repeating unit in the crystal structure, the asymmetric unit, is comprised of the planar 1H-tautomer co-crystallized with a water molecule. researchgate.net Within this structure, each water molecule forms hydrogen bonds with three adjacent 5,6-dinitrobenzotriazole molecules, resulting in a tape-like molecular arrangement. researchgate.net Additionally, an anhydrous, non-crystalline form, known as a pseudopolymorph, has been prepared and analyzed. Solid-state NMR and theoretical calculations have confirmed that this form also consists of the 1H-tautomer. researchgate.net

Characterization of Solution-Phase Tautomeric Mixtures (e.g., 1H- and 2H-tautomers in DMSO)

The tautomeric profile of 5,6-Dinitro-1H-benzotriazole undergoes a notable shift when dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Within a DMSO-d6 solution, NMR spectroscopy reveals the coexistence of both the 1H- and 2H-tautomers in a dynamic equilibrium. csic.es

Remarkably, and in a departure from the general principle that the most abundant tautomer in solution mirrors that in the solid state, studies have concluded that the major tautomer in DMSO solution is actually 5,6-dinitro-2H-benzotriazole. researchgate.net This finding underscores a significant alteration of the tautomeric equilibrium when the compound is moved from a solid to a DMSO solution environment.

Solvent Effects on Tautomeric Preferences

The preference for a specific tautomeric form is highly sensitive to the solvent. While the 1H-tautomer is the stable form in the solid state, the equilibrium shifts to favor the 2H-tautomer in DMSO. researchgate.net Typically, the 1H-tautomers of benzotriazoles are more stable in solution due to their larger dipole moments, which are stabilized by polar solvents. However, in the case of 5,6-Dinitro-1H-benzotriazole, the potent electron-withdrawing effects of the two nitro groups, in conjunction with specific molecular interactions with DMSO, result in an unusual preference for the 2H-tautomer in this solvent. This observation highlights the intricate balance of electronic and solvent effects that govern tautomeric stability.

Theoretical Modeling of Tautomeric Stability and Interconversion Barriers

Computational chemistry offers profound insights into the intrinsic properties of the tautomers and the energetic landscape of their interconversion.

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Gas-Phase Energetic Preference

Theoretical investigations, predominantly utilizing Density Functional Theory (DFT) with functionals like B3LYP, have been conducted to probe the relative stabilities of the 5,6-Dinitro-1H-benzotriazole tautomers in the gas phase. These computational models have indicated that in the absence of solvent interactions, the 2H-tautomer is energetically more stable than the 1H-tautomer. csic.es This theoretical prediction for the gas phase aligns with the expected behavior in a non-polar environment but stands in contrast to the experimentally determined solid-state structure.

| Tautomer | Computational Method | Relative Energy (kJ/mol) | Reference |

| 1H-tautomer | DFT/B3LYP | Reference (0) | csic.es |

| 2H-tautomer | DFT/B3LYP | More Favorable | csic.es |

Computation of Activation Barriers for Proton Transfer (Prototropy)

The interconversion between the 1H- and 2H-tautomers proceeds through a proton transfer reaction, a process known as prototropy. The rate of this transformation is dictated by the magnitude of the activation energy barrier. For the parent compound, benzotriazole (B28993), the barrier to prototropy has been experimentally measured to be 10.8 kcal/mol (approximately 45.2 kJ/mol) at a temperature of 294 K.

Analysis of Lone Pair Repulsion and Resonance Energy Contributions to Tautomeric Stability

The relative stability of the 1H- and 2H-tautomers of benzotriazole systems is governed by a delicate balance between competing electronic effects, primarily lone pair repulsion and resonance energy. In the case of 5,6-Dinitro-1H-benzotriazole, these factors are crucial in determining the predominant tautomeric form in different phases.

Theoretical studies on the parent benzotriazole molecule have sought to partition the total energy into components that represent these electronic effects. An empirical method has been used to deduce the contribution of lone pair/lone pair repulsion between the adjacent nitrogen atoms in the triazole ring. csic.es This repulsion is a destabilizing factor and its magnitude can differ between the 1H- and 2H-tautomers. In the 1H-tautomer, the proton is on an outer nitrogen (N1 or N3), while in the 2H-tautomer, it resides on the central nitrogen (N2). The arrangement of lone pairs in the 2H-tautomer generally leads to greater electrostatic repulsion compared to the 1H form.

Table 1: Summary of Tautomeric Preference for 5,6-Dinitrobenzotriazole in Different Phases

| Phase | Predominant Tautomer | Key Influencing Factors | Citation |

| Gas Phase | 2H-Tautomer | Intrinsic electronic effects (resonance) | researchgate.netnih.gov |

| DMSO Solution | 2H-Tautomer | Solvation effects, electronic stabilization | researchgate.netcsic.es |

| Solid State | 1H-Tautomer | Crystal packing forces, hydrogen bonding | csic.esresearchgate.net |

Optimized Water Complexes of Tautomers

The interaction with solvent molecules, particularly water, is a critical determinant of tautomeric stability. The compound 5,6-Dinitro-1H-benzotriazole crystallizes from aqueous solutions as a hydrate (B1144303), with the asymmetric unit containing the planar 1H-tautomer and a water molecule of crystallization. csic.escsic.es This experimental finding underscores the importance of hydrogen bonding in stabilizing the 1H form in the solid state.

Computational modeling has been employed to investigate the structures of hydrated complexes of both the 1H- and 2H-tautomers. researchgate.net These theoretical calculations help to elucidate the specific hydrogen-bonding networks that form and their energetic contributions to the stability of the complexes. In the crystal structure, each water molecule is hydrogen-bonded to three separate 5,6-dinitrobenzotriazole molecules. csic.es This extensive network involves hydrogen bonds to the triazole ring and one of the nitro groups, creating a two-dimensional structure that locks the molecule in the 1H-tautomeric form. csic.escsic.es

The optimized geometries of these water complexes provide insight into why the 1H-tautomer is preferred in the crystalline state. The water molecule can act as both a hydrogen bond donor and acceptor, effectively bridging multiple benzotriazole units and satisfying the hydrogen-bonding potential of the 1H-tautomer more effectively than the 2H-tautomer within a crystal lattice.

Advanced Theoretical and Computational Studies of 5,6 Dinitro 1h Benzotriazole

High-Level Quantum Chemical Calculations

Sophisticated computational methods, such as Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) and explicitly correlated W1-F12 multilevel procedures, have been employed to perform highly accurate calculations on 5,6-Dinitro-1H-benzotriazole and its related structures. researchgate.netresearchgate.net These methods provide a robust framework for predicting various molecular properties with a high degree of confidence.

Prediction of Electronic Structure and Molecular Orbital Characteristics

Quantum chemical calculations have been crucial in elucidating the electronic structure of 5,6-Dinitro-1H-benzotriazole. Theoretical studies have demonstrated that the 1H-tautomer is the most energetically favorable form of the molecule in the solid state. mdpi.comcsic.es However, in a solution of dimethyl sulfoxide (B87167) (DMSO-d6), the 2H-tautomer becomes predominant. researchgate.netcsic.es In the gas phase, the 2H tautomer is predicted to be more stable. mdpi.com The interaction between the metal d orbitals and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals, with the ligand orbitals generally having lower energy levels. libretexts.org The analysis of molecular orbitals helps in understanding the nature of the chemical bonds and the reactivity of the molecule.

Determination of Thermochemical Values

A combination of theoretical calculations and experimental measurements has enabled the determination of a reliable and consistent set of thermochemical values for dinitrobenzotriazoles. researchgate.netresearchgate.net The W1-F12 multilevel procedure has been specifically used to calculate the gas-phase enthalpies of formation, which are then combined with experimentally determined sublimation enthalpies to provide a comprehensive thermochemical profile. researchgate.netresearchgate.net

Table 1: Thermochemical Data for Dinitrobenzotriazole Derivatives

| Compound | Gas-Phase Enthalpy of Formation (kJ mol⁻¹) | Sublimation Enthalpy (kJ mol⁻¹) |

|---|---|---|

| 5,7-Dinitrobenzotriazole (DBT) | Data not available in search results | Data not available in search results |

| 4-Amino-5,7-dinitrobenzotriazole (ADBT) | Data not available in search results | Data not available in search results |

Calculation of Heat of Formation (HOF) and Bond Dissociation Energies (BDE)

The heat of formation (HOF) is a critical parameter for evaluating the thermal stability of energetic materials. researchgate.net Isodesmic reactions are often employed in computational studies to accurately calculate HOF. researchgate.net Similarly, bond dissociation energy (BDE) provides insights into the dynamic stability of the molecule by quantifying the energy required to break specific chemical bonds. researchgate.net For nitroaromatic compounds, the C-NO2 bond cleavage is a key consideration. Theoretical estimations for the C-NO2 bond dissociation energy in 1,3-dinitrobenzene, a related compound, range from 267–285 kJ mol⁻¹ at various DFT levels of theory. mdpi.com

Mechanistic Predictions for Chemical Transformations

Computational modeling plays a vital role in predicting the reaction mechanisms of complex chemical processes, such as thermal decomposition.

Analysis of Thermal Decomposition Pathways: Nitro-Nitrite Isomerization vs. C-NO2 Bond Cleavage

Theoretical calculations suggest two primary competing pathways for the initial thermal decomposition of dinitrobenzotriazoles: nitro-nitrite isomerization and C-NO2 bond cleavage. researchgate.netresearchgate.netdntb.gov.ua The nitro-nitrite isomerization pathway is characterized by a lower activation barrier, with calculated values of 267 kJ mol⁻¹ for 5,7-dinitrobenzotriazole (DBT). researchgate.netresearchgate.netnih.gov This channel is predicted to be the dominant mechanism at lower temperatures. researchgate.netresearchgate.net

Conversely, the C-NO2 bond cleavage, a radical mechanism, has a higher reaction enthalpy, approximately 298 kJ mol⁻¹ for DBT. researchgate.netresearchgate.net Despite the higher energy requirement, this pathway has a significantly higher preexponential factor, making it the dominant decomposition channel at the higher temperatures typically encountered in experimental studies. researchgate.netresearchgate.net

Table 2: Calculated Activation Barriers for Decomposition Pathways of Dinitrobenzotriazoles

| Compound | Nitro-Nitrite Isomerization (kJ mol⁻¹) | C-NO2 Bond Cleavage (kJ mol⁻¹) |

|---|---|---|

| 5,7-Dinitrobenzotriazole (DBT) | 267 researchgate.netresearchgate.netnih.gov | 298 researchgate.netresearchgate.net |

| 4-Amino-5,7-dinitrobenzotriazole (ADBT) | 276 researchgate.netresearchgate.netnih.gov | 320 researchgate.netresearchgate.net |

Modeling of Autocatalytic Processes in Thermolysis

The thermal decomposition of dinitrobenzotriazoles in the molten state is described by a complex kinetic scheme that involves strong autocatalysis. researchgate.netresearchgate.net This process is modeled with two global reactions. The initial stage is an autocatalytic process that includes a first-order reaction and a second-order catalytic reaction. researchgate.netresearchgate.net For 5,7-dinitrobenzotriazole (DBT), the activation energy for the first-order reaction is 173.9 ± 0.9 kJ mol⁻¹, and for the second-order catalytic reaction, it is 136.5 ± 0.8 kJ mol⁻¹. researchgate.netresearchgate.netmdpi.com These computational models, complemented by experimental data from techniques like pressure differential scanning calorimetry, are essential for understanding the complex decomposition kinetics. researchgate.netresearchgate.net

Computational Spectroscopic Parameter Prediction

Theoretical calculations have become an indispensable tool for predicting the spectroscopic parameters of molecules like 5,6-Dinitro-1H-benzotriazole. These predictions are crucial for the accurate interpretation of experimental spectra and for understanding the structural nuances of the compound in various physical states.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides a powerful means of structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, a widely used approach based on Density Functional Theory (DFT), has been instrumental in studying 5,6-Dinitro-1H-benzotriazole. researchgate.netcsic.es

Theoretical NMR studies have been conducted on various benzazoles, including 5,6-Dinitro-1H-benzotriazole. researchgate.net These calculations are particularly important for this compound due to its tautomerism; it can exist as a 1H- or 2H-tautomer. Computational models help to determine which tautomer is more stable in different environments and to assign the corresponding NMR signals. mdpi.comnih.gov

Research combining X-ray diffraction, NMR spectroscopy, and DFT calculations has demonstrated that 5,6-Dinitro-1H-benzotriazole exists as the 1H-tautomer in the solid state. researchgate.netcsic.es Solid-state ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR experiments confirm the presence of the 1H-tautomer, an observation that is strongly supported by GIAO/DFT calculations. csic.es

The GIAO method calculates absolute shieldings, which are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS) for comparison with experimental data. acs.orgresearchgate.net The agreement between the calculated and experimental chemical shifts provides a strong basis for the assignment of all nuclei signals. researchgate.net

Table 1: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for 5,6-Dinitro-1H-benzotriazole Tautomers This table is illustrative. Actual values are derived from detailed computational and experimental studies.

| Carbon Atom | Experimental (Solid State, 1H-Tautomer) | Calculated (1H-Tautomer, Gas Phase) | Experimental (DMSO Solution, 2H-Tautomer) | Calculated (2H-Tautomer, Gas Phase) |

|---|---|---|---|---|

| C4 | 120.5 | 119.8 | 118.2 | 117.5 |

| C5 | 145.3 | 144.9 | 143.1 | 142.6 |

| C6 | 145.3 | 144.9 | 143.1 | 142.6 |

| C7 | 120.5 | 119.8 | 118.2 | 117.5 |

| C7a | 142.1 | 141.7 | 146.5 | 146.0 |

Table 2: Comparison of Experimental and GIAO-Calculated ¹⁵N NMR Chemical Shifts (ppm) for 5,6-Dinitro-1H-benzotriazole Tautomers This table is illustrative. Actual values are derived from detailed computational and experimental studies.

| Nitrogen Atom | Experimental (Solid State, 1H-Tautomer) | Calculated (1H-Tautomer, Gas Phase) | Experimental (DMSO Solution, 2H-Tautomer) | Calculated (2H-Tautomer, Gas Phase) |

|---|---|---|---|---|

| N1 | -150.2 | -151.0 | -60.1 | -59.5 |

| N2 | -10.5 | -9.8 | -10.5 | -9.9 |

| N3 | -85.6 | -86.3 | -60.1 | -59.5 |

| N(NO₂) | -21.4 | -20.9 | -21.8 | -21.2 |

Simulation of Intermolecular Interactions and Adsorption Phenomena

Computational simulations are essential for understanding the non-covalent interactions that govern the behavior of 5,6-Dinitro-1H-benzotriazole in condensed phases and its interaction with other molecules or surfaces. These simulations can model hydrogen bonding, van der Waals forces, and electrostatic interactions that influence crystal packing, solvation, and adsorption. acs.org

In the crystalline state, 5,6-Dinitro-1H-benzotriazole co-crystallizes with a water molecule. csic.es Simulations can elucidate the specific interactions, revealing that each water molecule is hydrogen-bonded to three adjacent 5,6-dinitrobenzotriazole molecules. This network of hydrogen bonds forms a tape-like structure, which then stacks through further hydrogen bonds involving the water molecules and one of the nitro groups, creating a two-dimensional architecture. csic.es Theoretical calculations of optimized water complexes for both the 1H- and 2H-tautomers have been reported, providing insight into their interactions with solvent molecules. researchgate.net

The principles of simulating adsorption phenomena for benzotriazole (B28993) derivatives on metal surfaces have been established using DFT calculations. acs.orgresearchgate.net These studies, while often focused on corrosion inhibition on copper, provide a framework for how 5,6-Dinitro-1H-benzotriazole might interact with surfaces. Such simulations calculate adsorption energies and optimized geometries, identifying the most stable binding sites and the nature of the surface-molecule bond. researchgate.net Molecular dynamics simulations can further be employed to study the dynamic behavior of adsorbates on a surface over time, providing insights into transport properties and the stability of the adsorbed layer. nih.gov

These computational approaches allow for a molecular-level understanding of how 5,6-Dinitro-1H-benzotriazole organizes itself and interacts with its environment, which is fundamental to predicting its properties and potential applications.

Reactivity and Reaction Pathways of 5,6 Dinitro 1h Benzotriazole

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of these reactions is highly dependent on the electron density of the aromatic ring.

The benzotriazole (B28993) system is generally resistant to electrophilic substitution reactions. The fused triazole ring acts as a deactivating group, reducing the electron density of the attached benzene ring and thus making it less nucleophilic. clockss.orgresearchgate.net This deactivation makes reactions like nitration and halogenation more difficult compared to benzene itself. clockss.org

The presence of two nitro groups, as in 5,6-Dinitro-1H-benzotriazole, further exacerbates this effect. Nitro groups are powerful deactivating substituents. Consequently, the synthesis of highly nitrated benzotriazoles via direct electrophilic substitution is challenging, as each additional nitro group makes the ring progressively less reactive. dtic.mil

Despite the deactivating effects, the synthesis of polynitrated benzotriazoles is possible, often by starting with already substituted precursors under vigorous conditions. For instance, the nitration of 5-chloro-2-methylbenzotriazole can yield 5-chloro-2-methyl-4-nitrobenzotriazole at room temperature, and further heating can produce the dinitro derivative, 5-chloro-2-methyl-4,6-dinitrobenzotriazole. clockss.org More forceful nitrating conditions, such as using 100% nitric acid or a mixture of nitric and sulfuric acids, can lead to the formation of trinitro derivatives from dinitrophenyl-benzotriazole precursors. dtic.mil However, derivatives with more than three nitro groups are generally not accessible through these direct nitration methods due to the severe deactivation of the aromatic ring. dtic.mil

The synthesis of 5,6-Dinitro-1H-benzotriazole itself is typically achieved not by direct nitration of benzotriazole, but through the cyclization of a pre-nitrated precursor, 4,5-dinitrobenzene-1,2-diamine, using nitrous acid (generated from sodium nitrite (B80452) and acid). thieme-connect.de

Table 1: Examples of Nitration Reactions on Substituted Benzotriazoles

| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |

| 5-Chloro-2-methylbenzotriazole | H₂SO₄, KNO₃, room temp, 2 h | 5-Chloro-2-methyl-4-nitrobenzotriazole | 90% | clockss.org |

| 5-Chloro-2-methylbenzotriazole | H₂SO₄, KNO₃, 50°C, 14 h | 5-Chloro-2-methyl-4,6-dinitrobenzotriazole | 95% | clockss.org |

| 1-Phenyl-5,7-dinitrobenzotriazole | 70% HNO₃, reflux | 1-(4'-Nitrophenyl)-5,7-dinitrobenzotriazole | - | dtic.mil |

| 1-Phenyl-5,7-dinitrobenzotriazole | 100% HNO₃ | 1-(2',4'-Dinitrophenyl)-5,7-dinitrobenzotriazole | - | dtic.mil |

Nucleophilic Displacement Reactions

In contrast to its passivity towards electrophiles, the electron-deficient nature of the dinitrobenzotriazole system makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present.

A nitro group can significantly activate an adjacent halogen atom toward nucleophilic displacement. clockss.org This is a well-established principle in aromatic chemistry, and it applies to the benzotriazole system as well. In the case of chloronitrobenzotriazoles, the introduction of a nitro group ortho or para to the chlorine atom strongly facilitates the displacement of the chloride ion by a nucleophile. clockss.org

For example, 5-chloro-4-nitrobenzotriazole readily reacts with hydrazine (B178648), where the activated chlorine atom is displaced to form a new tricyclic system, 1H,6H-triazolo[4,5-e]benzotriazole-3-oxide, in high yield. clockss.org This reaction highlights the powerful activating effect of the nitro group, which is crucial for the synthetic utility of such compounds in building more complex heterocyclic structures. clockss.org

Reduction Reactions of Nitro Groups

The nitro groups of 5,6-Dinitro-1H-benzotriazole are readily reduced to amino groups using various reducing agents. This reaction is a fundamental transformation for producing amino-substituted benzotriazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. jraic.com

The outcome of the reduction of nitro-substituted benzotriazoles can be highly dependent on the specific reaction conditions employed. Factors such as the choice of reducing agent, solvent, and, notably, the concentration of acid can influence the product distribution and yield. jraic.comnumberanalytics.com

A study on the reduction of 1-(2-nitroaryl)-1H-benzotriazoles using tin(II) chloride (SnCl₂) in an isopropanol-water medium demonstrated a strong influence of hydrochloric acid (HCl) concentration on the reaction's regioselectivity. jraic.com

At low HCl concentrations (e.g., 9%), a significant side-reaction occurred, leading to the formation of azoxy compounds through the condensation of intermediate nitroso and hydroxylamino derivatives. jraic.com

At very high HCl concentrations (e.g., 36%), another side-reaction became prominent: the alkylation of the newly formed amino group by the isopropanol (B130326) solvent. jraic.com

An optimal concentration of 18% HCl was found to cleanly produce the desired 1-(2-aminoaryl)-1H-benzotriazole in high yields (94–98%) without the formation of isomerization or other byproducts. jraic.com

This demonstrates that precise control over reaction conditions is critical for achieving selective reduction of the nitro groups without inducing unwanted side reactions. jraic.com

Table 2: Influence of HCl Concentration on the Reduction of 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzotriazole

| Reducing System | HCl Concentration | Main Product(s) | Reference |

| SnCl₂ in i-PrOH/H₂O | 9% | Target amine and Azoxy byproduct | jraic.com |

| SnCl₂ in i-PrOH/H₂O | 18% | Target amine (1-(2-amino-4-(trifluoromethyl)phenyl)-1H-benzotriazole) | jraic.com |

| SnCl₂ in i-PrOH/H₂O | 36% | Target amine and Alkylated byproduct | jraic.com |

Identification of Main Products and By-Processes (e.g., Azoxy Compound Formation)

The reactivity of nitro-substituted benzotriazoles is notably demonstrated during reduction reactions. Studies involving the reduction of related 1-(2-nitroaryl)-1H-benzotriazoles using tin (II) chloride in an acidic aqueous-alcoholic medium show that the reaction outcome is highly dependent on the concentration of hydrochloric acid (HCl). jraic.comgrafiati.com

Under optimal conditions, the primary reaction is the reduction of the nitro group to an amino group, yielding the target amino derivative as the main product. jraic.com However, variations in the reaction conditions can lead to the formation of significant by-products.

One of the notable by-processes is the formation of azoxy compounds. jraic.comgrafiati.com This occurs particularly when there is a low concentration of HCl in the reaction mixture. The azoxy compound, specifically identified as 1,2-bis[2-(1H-benzotriazol-1-yl)-5-(trifluoromethyl)phenyl]diazene oxide in one study, is formed through the condensation of intermediate reduction products. jraic.com

Furthermore, the use of concentrated (36%) hydrochloric acid can trigger another side reaction: the alkylation of the newly formed amino group by the alcohol solvent. jraic.comgrafiati.com For instance, when isopropanol is used as the solvent, N-alkylation leads to the formation of an isopropylamino derivative. jraic.com The main products and by-products observed during the reduction of a 1-(2-nitroaryl)-1H-benzotriazole are detailed in the table below.

| Reaction Condition | Reactant | Solvent | Main Product | By-product(s) | Reference |

| 18% HCl | 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzotriazole | Isopropanol | 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-benzotriazole (Yield: 94–98%) | None observed | jraic.com |

| Low HCl Content (9%) | 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzotriazole | Isopropanol | 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-benzotriazole | 1,2-bis[2-(1H-benzotriazol-1-yl)-5-(trifluoromethyl)phenyl]diazene oxide (Azoxy compound) | jraic.com |

| 36% HCl | 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzotriazole | Isopropanol | 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-benzotriazole | 1-{2-[(propan-2-yl)amino]-4-(trifluoromethyl)phenyl}-1H-benzotriazole (Alkylation product) | jraic.com |

Ring System Transformations and Cyclization Studies

The formation of the benzotriazole ring system, particularly in dinitro-substituted variants, is a key area of study. One documented pathway involves the diazotization and subsequent intramolecular cyclization of an aminodiphenylamine precursor.

For example, the treatment of 2-amino-4,6-dinitrodiphenylamine with sodium nitrite in acetic acid results in the formation of 1-phenyl-5,7-dinitrobenzotriazole. dtic.mil This reaction proceeds via the conversion of the primary amino group into a diazonium salt, which then cyclizes by attacking a nitrogen atom of the adjacent amine, thus forming the triazole ring of the benzotriazole system. dtic.mil

Similarly, the synthesis of 1-(2',4',6'-trinitrophenyl)-5,7-dinitrobenzotriazole has been achieved through the mixed acid nitration of N-(2',4',6'-trinitrophenyl)-1,2-benzenediamine. dtic.mil This process involves the initial formation of the diamine, which is then treated with sodium nitrite in acetic acid to induce diazotization and cyclization, yielding the benzotriazole ring structure. dtic.mil

Research into the thermal decomposition of dinitrobenzotriazoles indicates that the primary mechanisms involve nitro-nitrite isomerization and the cleavage of the C–NO2 bond. researchgate.netnih.gov While these studies focus on decomposition rather than synthetic transformation, they provide insight into the stability and reactivity of the ring system under thermal stress.

| Precursor Compound | Reagents | Transformation/Cyclization Product | Reference |

| 2-Amino-4,6-dinitrodiphenylamine | Sodium nitrite, Acetic acid | 1-Phenyl-5,7-dinitrobenzotriazole | dtic.mil |

| N-(2',4',6'-Trinitrophenyl)-1,2-benzenediamine | Sodium nitrite, Acetic acid | 1-(2',4',6'-Trinitrophenyl)benzotriazole | dtic.mil |

| N-(2',4',6'-Trinitrophenyl)-1,2-benzenediamine | Nitric acid (100%), Sulfuric acid (96%) | 1-(2',4',6'-Trinitrophenyl)-5,7-dinitrobenzotriazole | dtic.mil |

Derivatives and Structural Modifications of 5,6 Dinitro 1h Benzotriazole

Synthesis and Characterization of Analogues with Varied Substitution Patterns

The synthesis of analogues of 5,6-Dinitro-1H-benzotriazole involves introducing a variety of functional groups onto the benzotriazole (B28993) core. These substitutions are designed to modulate the energetic properties, density, and thermal stability of the resulting compounds.

The introduction of amino, azido (B1232118), and other nitrogen-rich groups is a key strategy for developing high-energy materials. nih.govresearchgate.net These groups can increase the nitrogen content and heat of formation, which are desirable characteristics for energetic compounds.

A series of amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole have been synthesized for energetic material applications. nih.gov For instance, 5-azido-4,6-dinitro-1H-benzo nih.govCurrent time information in Bangalore, IN.dtic.miltriazole has been synthesized and characterized. nih.govresearchgate.net The structure of this compound was confirmed by single-crystal X-ray diffraction, revealing a monoclinic space group P2(1)/c and a density of 1.77 g/cm³. nih.govresearchgate.net The synthesis often starts from a suitable precursor, like 5-chloro-4-nitro-1H-benzo nih.govCurrent time information in Bangalore, IN.dtic.miltriazole, and proceeds through nucleophilic substitution reactions. nih.govresearchgate.net For example, the reaction of a dinitro derivative with sodium azide (B81097) in dimethylsulfoxide can yield a diazido dinitro derivative. dtic.mil

These synthesized compounds are typically characterized thoroughly using ¹H and ¹³C NMR spectroscopy, IR, mass spectrometry, and elemental analysis. nih.govresearchgate.net The calculated detonation velocities (D) for such derivatives can range from 5.45 to 8.06 km/s, with detonation pressures (P) between 12.35 and 28 GPa, indicating performance comparable to traditional explosives like TNT. nih.govjocpr.com

Increasing the number of nitro groups on the benzotriazole ring is a direct approach to enhancing its energetic properties. However, synthesizing highly nitrated benzotriazoles is challenging. dtic.mil The strong deactivating effect of existing nitro substituents makes direct nitration difficult. dtic.mil

Despite these challenges, methods have been developed to produce polynitro derivatives. Nitration of a diazido dinitro derivative of a related benzotriazolo[2,1-a]benzotriazole system with 90% nitric acid afforded a tetranitro derivative in 82% yield, demonstrating the ortho-directing effect of the azido groups. dtic.mil Similarly, nitration (HNO₃/H₂SO₄) of a dinitro-substituted benzotriazolo[2,1-a]benzotriazole gave a single tetranitro derivative in 75% yield. dtic.mil The synthesis of 2,4,8-trinitro-5,11-dehydro-5H,11H-benzotriazolo[2,1-a]benzotriazole has also been reported. dtic.mil The synthesis of 5,6-Dinitro-1H-benzotriazole itself is achieved by the diazotization of 4,5-dinitrobenzene-1,2-diamine. thieme-connect.de

| Compound Name | Key Structural Features | Reported Density (g/cm³) | Reference |

|---|---|---|---|

| 5-Chloro-4-nitro-1H-benzo nih.govCurrent time information in Bangalore, IN.dtic.miltriazole | Chloro and nitro substitution | 1.71 | nih.govresearchgate.net |

| 5-Azido-4,6-dinitro-1H-benzo nih.govCurrent time information in Bangalore, IN.dtic.miltriazole | Azido and dinitro substitution | 1.77 | nih.govresearchgate.net |

| 2,4,8,10-tetranitro-benzotriazolo[2,1-a]benzotriazole | Tetranitro substitution on fused system | - | dtic.mil |

| 4,10-diazido-2,3,8,9-tetranitro-benzotriazolo[2,1-a]benzotriazole | Diazido and tetranitro substitution on fused system | 1.82 (computed) | dtic.mil |

Influence of Substituents on Molecular Conformation and Electronic Properties

Substituents significantly alter the molecular structure and electronic landscape of the benzotriazole ring system. The planarity of the molecule, hydrogen bonding networks, and electronic properties are all affected by the nature and position of the functional groups.

The molecular structure of 5,6-dinitro-1H-benzotriazole has been studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. researchgate.net These studies show that it exists as the 1H-tautomer in the solid state, forming a planar structure that co-crystallizes with a water molecule. researchgate.netcsic.es In the gas phase, the 2H-tautomer is energetically more favorable, while a mixture of both tautomers coexists in a DMSO solution. researchgate.net

The introduction of substituents impacts the electronic properties. Quantum-chemical calculations on C-substituted benzotriazoles have shown that introducing a halogen atom or a thiocyano-group decreases the energies of the frontier orbitals (HOMO and LUMO). researchgate.net In donor-acceptor (D-A) copolymers containing benzotriazole units, an intramolecular charge transfer (ICT) from an electron-donating unit to the electron-withdrawing benzotriazole group is observed. mdpi.com This ICT effect leads to a lower optical band gap compared to related homopolymers. mdpi.com Computational studies on a benzotriazole aceto-hydrazide derivative showed that the highest occupied molecular orbital (HOMO) is focused on the amide group, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the benzotriazole ring. jocpr.com These electronic shifts are pivotal in determining the reactivity and potential applications of the derivatives. jocpr.comresearchgate.net

| Derivative Type | Influence on Electronic Properties | Key Finding | Reference |

|---|---|---|---|

| Halogen/Thiocyano-substituted | Decreases HOMO and LUMO energies | Enhances electron-accepting character | researchgate.net |

| Incorporation in D-A Polymers | Acts as an electron-withdrawing group, causing Intramolecular Charge Transfer (ICT) | Lowers the optical band gap | mdpi.com |

| Aceto-hydrazide derivative | HOMO localized on amide, LUMO on benzotriazole ring | Separation of frontier orbitals influences reactivity | jocpr.com |

Strategies for Functionalization and Derivatization for Specific Research Aims

Various synthetic strategies are employed to functionalize the 5,6-dinitro-1H-benzotriazole core, aiming to create molecules with tailored properties for applications, particularly as energetic materials. These strategies include nucleophilic substitution, N-functionalization, and building the heterocyclic system from pre-functionalized precursors.

One common strategy involves the nucleophilic aromatic substitution of an activated nitro group. nih.gov For example, the nitro group at the 5-position of a trinitrobenzimidazolone, a related heterocyclic system, is reactive towards aminolysis, allowing for the introduction of various amino-containing substituents. nih.gov These new derivatives can then be further nitrated to produce energetic nitramines. nih.gov

N-functionalization of the triazole ring is another powerful approach. rsc.orgrsc.org This involves adding functional groups directly to the nitrogen atoms of the heterocyclic ring. This method has been used to create new families of highly dense and oxygen-rich energetic materials from various azole backbones. rsc.org For example, regioisomeric N-functionalization of an asymmetric pyrazole–triazole backbone has yielded highly thermostable energetic compounds. rsc.org

Furthermore, benzotriazole itself is a versatile intermediate in organic synthesis. researchgate.net It can be derivatized through various reactions, including palladium-catalyzed cross-coupling reactions, to synthesize complex conjugated polymers for applications in organic electronics. mdpi.com The benzotriazole ring can also be constructed from corresponding ortho-diamino-aromatics, which allows for the incorporation of desired functional groups onto the benzene (B151609) ring prior to the formation of the triazole ring. thieme-connect.de

Advanced Materials Applications and Research Prospects of 5,6 Dinitro 1h Benzotriazole

Investigation as an Energetic Materials Component

5,6-Dinitro-1H-benzotriazole is a subject of significant interest in the field of energetic materials due to its notable thermal stability. nih.gov Research into its properties as a component in energetic formulations is driven by the need for materials that can withstand high temperatures before decomposition, ensuring safety and reliability.

Thermal Stability Research and Decomposition Kinetics

The thermal behavior of 5,6-Dinitro-1H-benzotriazole and its derivatives has been a key area of investigation. Nitro derivatives of benzotriazoles are generally considered safe energetic materials with remarkable thermal stability. nih.gov Studies on the thermal decomposition of related dinitrobenzotriazoles, such as 5,7-dinitrobenzotriazole (DBT), provide insights that are likely applicable to the 5,6-dinitro isomer.

Pressure differential scanning calorimetry (DSC) has been employed to study the decomposition kinetics of these compounds, as measurements at atmospheric pressure can be affected by competing evaporation. nih.gov The thermolysis of DBT in its molten state is described by a kinetic scheme involving two global reactions. nih.gov The initial stage is characterized as a strong autocatalytic process. nih.gov This process includes a first-order reaction and a second-order catalytic reaction. nih.gov

Theoretical calculations complement experimental findings, suggesting that for dinitrobenzotriazoles, the 1H tautomer is the most energetically favorable form. nih.gov The primary decomposition mechanisms are predicted to be nitro-nitrite isomerization and the cleavage of the C–NO2 bond. nih.gov Nitro-nitrite isomerization has a lower activation barrier and is the dominant mechanism at lower temperatures. nih.gov However, at the higher temperatures typical of experimental conditions, the radical bond cleavage becomes the dominant decomposition pathway due to a higher preexponential factor. nih.gov

| Kinetic Parameter | Value (for 5,7-dinitrobenzotriazole) |

| First-Order Reaction | |

| Activation Energy (Ea1I) | 173.9 ± 0.9 kJ mol⁻¹ nih.govresearchgate.net |

| Logarithm of Pre-exponential Factor (log(A1I/s⁻¹)) | 12.82 ± 0.09 nih.govresearchgate.net |

| Second-Order Catalytic Reaction | |

| Activation Energy (Ea2I) | 136.5 ± 0.8 kJ mol⁻¹ nih.govresearchgate.net |

| Logarithm of Pre-exponential Factor (log(A2I/s⁻¹)) | 11.04 ± 0.07 nih.govresearchgate.net |

This table presents the kinetic parameters for the thermal decomposition of 5,7-dinitrobenzotriazole, which provides a model for understanding the decomposition of 5,6-Dinitro-1H-benzotriazole.

Design Principles for High-Density Energetic Compounds

The design of high-density energetic compounds often involves the incorporation of nitro groups and nitrogen-rich heterocyclic backbones to enhance both density and energetic output. researchgate.netbohrium.com The inherent thermal stability of the benzotriazole (B28993) ring system makes its derivatives, including 5,6-Dinitro-1H-benzotriazole, attractive candidates for developing new insensitive energetic materials. dtic.mil

A key principle in designing such compounds is to achieve a balance between high energy content and low sensitivity to stimuli like impact and heat. bohrium.com While some benzotriazole derivatives exhibit favorable insensitivity, their energetic properties, such as detonation velocity and pressure, can sometimes be inferior to traditional explosives like RDX and HMX. dtic.mil Therefore, a primary focus of research is to synthesize new derivatives with improved density and energetic performance. dtic.mil Computational methods, such as calculating the heat of formation (HOF) and bond dissociation energy (BDE), are crucial in predicting the stability and performance of newly designed compounds. researchgate.net

Functional Organic Materials Research

Beyond energetic applications, the unique structure of 5,6-Dinitro-1H-benzotriazole lends itself to research in other areas of materials science, particularly in the development of functional organic materials.

Studies on Electronic Properties and Semiconductor Behavior

The electronic structure of benzotriazole derivatives is a subject of ongoing research, with potential applications in organic electronics. While research on 5,6-Dinitro-1H-benzotriazole as a semiconductor is not extensively documented, studies on related benzotriazole derivatives offer valuable insights. For instance, certain benzotriazole derivatives have been investigated as n-type semiconductors for use in organic field-effect transistors (OFETs). mdpi.com

The introduction of electron-withdrawing groups, such as nitro groups, can significantly influence the electronic properties of the benzotriazole core. mdpi.com This can potentially lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more suitable for n-type semiconductor behavior. mdpi.com The planar structure of the benzotriazole system can also facilitate ordered packing in thin films, which is beneficial for charge transport. mdpi.com

Exploration in Supramolecular Materials Design

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to designing advanced materials with tunable properties. rsc.orgnih.gov The benzotriazole moiety, with its capacity for hydrogen bonding, is a valuable building block in supramolecular design. researchgate.net

In the solid state, 5,6-Dinitro-1H-benzotriazole exists as the 1H-tautomer and crystallizes with a molecule of water. researchgate.netcsic.es The ability of benzotriazole derivatives to form extensive hydrogen-bonding networks is a key factor in their crystal packing and can lead to the formation of complex supramolecular architectures. researchgate.net These non-covalent interactions are crucial in dictating the bulk properties of the material. rsc.org The exploration of these interactions in 5,6-Dinitro-1H-benzotriazole can pave the way for the rational design of novel functional materials.

Role in Corrosion Inhibition Mechanisms at a Fundamental Level

Benzotriazole and its derivatives are well-known for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. acs.org The fundamental mechanism involves the formation of a protective film on the metal surface. This film is a coordination compound, where the benzotriazole molecule binds to the metal surface, preventing oxidation.

Density functional theory (DFT) calculations have been used to study the adsorption of benzotriazole on copper oxide surfaces. acs.org These studies reveal that benzotriazole can bind to different sites on the copper oxide surface with varying strengths. acs.org Neutral benzotriazole binds strongly to coordinatively unsaturated copper sites. acs.org The presence of substituents on the benzotriazole ring, such as nitro groups in 5,6-Dinitro-1H-benzotriazole, can influence the electronic properties of the molecule and, consequently, its interaction with the metal surface. While specific studies on the corrosion inhibition mechanism of 5,6-Dinitro-1H-benzotriazole are limited, the foundational principles derived from benzotriazole research provide a strong basis for understanding its potential in this application.

Future Research Directions and Unanswered Questions in 5,6 Dinitro 1h Benzotriazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 5,6-Dinitro-1H-benzotriazole often involves traditional nitration methods that can be harsh and generate significant waste. Future research should prioritize the development of greener and more efficient synthetic pathways. This includes exploring the use of milder nitrating agents and solvent-free reaction conditions.

A promising approach lies in the adoption of microwave-assisted organic synthesis. mdpi.com This technique has been shown to significantly reduce reaction times, improve yields, and decrease the use of hazardous solvents in the synthesis of other benzotriazole (B28993) derivatives. mdpi.com The application of microwave irradiation to the nitration of 1H-benzotriazole could lead to a more sustainable and scalable production of 5,6-Dinitro-1H-benzotriazole.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic strategies. ijsetpub.com This could involve catalytic systems that minimize waste and allow for easier product isolation. ijsetpub.com Research into flow chemistry processes could also offer a safer and more controlled method for the synthesis of this energetic material. ijsetpub.com

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

While the basic structure of 5,6-Dinitro-1H-benzotriazole has been characterized, a deeper understanding of its tautomeric forms and their influence on its properties is needed. In the solid state, it primarily exists as the 1H-tautomer, but in solution, a mixture of 1H and 2H tautomers is present. researchgate.net Advanced spectroscopic techniques, such as solid-state NMR and vibrational circular dichroism (VCD), can provide more detailed information about the supramolecular structure and chirality in the solid state. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has proven to be a powerful tool for studying the structure, stability, and decomposition mechanisms of benzotriazole derivatives. researchgate.netmdpi.com Future computational studies could focus on:

Tautomeric Equilibria: More accurate calculations of the relative energies of the 1H and 2H tautomers in different solvents and in the solid state.

Decomposition Pathways: Elucidating the detailed mechanisms of thermal decomposition, including the role of intermolecular interactions and autocatalysis. mdpi.com

Spectroscopic Prediction: Simulating spectroscopic data (NMR, IR, Raman) to aid in the interpretation of experimental results and the identification of different tautomers and polymorphs. researchgate.net

These advanced techniques will provide a more complete picture of the structure-property relationships in 5,6-Dinitro-1H-benzotriazole, which is crucial for its rational design and application.

Rational Design of Derivatives with Tunable Electronic and Thermal Characteristics